molecular formula C28H22N2OS B419028 2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile CAS No. 94360-94-8

2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile

Cat. No.: B419028
CAS No.: 94360-94-8
M. Wt: 434.6g/mol
InChI Key: XYMWGYIKAXTKTQ-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This process involves the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-2-p-tolyl-ethylsulfanyl)-acetic acid: A related compound with similar structural features.

    2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate:

Uniqueness

2-((2-Oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94360-94-8

Molecular Formula

C28H22N2OS

Molecular Weight

434.6g/mol

IUPAC Name

6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C28H22N2OS/c1-19-8-12-22(13-9-19)26-16-24(21-6-4-3-5-7-21)25(17-29)28(30-26)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3

InChI Key

XYMWGYIKAXTKTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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